5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a trifluoromethyl group, and a 3,4-dimethoxyphenyl moiety
Mechanism of Action
Mode of Action
The mode of action of the compound is not well understood at this time. Based on its chemical structure, it is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. The presence of the trifluoromethyl group may enhance the compound’s binding affinity to its targets due to its strong electronegativity and small size .
Biochemical Pathways
The specific biochemical pathways affected by the compound are currently unknown. Given the compound’s structure, it may be involved in a variety of biochemical reactions, including those involving pyrazolo[1,5-a]pyrimidine derivatives
Pharmacokinetics
The compound’s solubility in DMSO and methanol suggests it may have good bioavailability . .
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s solubility and stability may be affected by the pH of the environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic anhydride. The 3,4-dimethoxyphenyl group is often introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of boronic acids and palladium catalysts.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening can also aid in optimizing reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using hydrogen gas with a palladium catalyst or using hydride donors like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can result in the formation of amines or alcohols.
Substitution: Substitution reactions can yield derivatives with different functional groups attached to the core structure.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound's biological activity has been studied for potential use in drug discovery, particularly in targeting specific enzymes or receptors.
Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound's unique properties make it suitable for use in materials science, such as in the development of new polymers or coatings.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents.
Trifluoromethyl-containing compounds: These compounds contain the trifluoromethyl group but have different core structures.
3,4-Dimethoxyphenyl derivatives: These compounds have the 3,4-dimethoxyphenyl group but differ in their core structures and other substituents.
Uniqueness: 5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to the combination of its pyrazolo[1,5-a]pyrimidine core, trifluoromethyl group, and 3,4-dimethoxyphenyl moiety
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O4/c1-25-11-4-3-8(5-12(11)26-2)10-6-13(16(17,18)19)22-14(21-10)9(7-20-22)15(23)24/h3-7H,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJWDFMOTFUAGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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